4-Cyano-3-cyclopropoxypyridine-2-sulfonamide
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Overview
Description
4-Cyano-3-cyclopropoxypyridine-2-sulfonamide is an organosulfur compound that features a sulfonamide group attached to a pyridine ring. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the cyano group and the cyclopropoxy moiety adds to its chemical versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-cyclopropoxypyridine-2-sulfonamide typically involves the reaction of 4-cyano-3-cyclopropoxypyridine with a sulfonamide precursor. One common method is the oxidative coupling of thiols and amines, which has emerged as a highly useful method for synthesizing structurally diverse sulfonamides . This method does not require additional pre-functionalization and de-functionalization steps, streamlining synthetic routes and reducing waste generation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidative coupling reactions using readily available low-cost commodity chemicals. The process is designed to be efficient, environmentally friendly, and economically viable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3-cyclopropoxypyridine-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-Cyano-3-cyclopropoxypyridine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Cyano-3-cyclopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. For example, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.
Comparison with Similar Compounds
Similar Compounds
4-Cyanopyridine: A versatile ligand in coordination chemistry.
Sulfanilamide: A well-known sulfonamide antibiotic.
Sulfenamides: Used in the synthesis of various organosulfur compounds.
Uniqueness
4-Cyano-3-cyclopropoxypyridine-2-sulfonamide is unique due to the presence of both the cyano and cyclopropoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific desired properties.
Properties
Molecular Formula |
C9H9N3O3S |
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Molecular Weight |
239.25 g/mol |
IUPAC Name |
4-cyano-3-cyclopropyloxypyridine-2-sulfonamide |
InChI |
InChI=1S/C9H9N3O3S/c10-5-6-3-4-12-9(16(11,13)14)8(6)15-7-1-2-7/h3-4,7H,1-2H2,(H2,11,13,14) |
InChI Key |
CPPBJNPEZIMUED-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CN=C2S(=O)(=O)N)C#N |
Origin of Product |
United States |
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